EGR3 protein EGR3 protein
Brand Name: Vulcanchem
CAS No.: 144516-98-3
VCID: VC0235574
InChI:
SMILES:
Molecular Formula: C13H21N3S2
Molecular Weight: 0

EGR3 protein

CAS No.: 144516-98-3

Cat. No.: VC0235574

Molecular Formula: C13H21N3S2

Molecular Weight: 0

* For research use only. Not for human or veterinary use.

EGR3 protein - 144516-98-3

Specification

CAS No. 144516-98-3
Molecular Formula C13H21N3S2
Molecular Weight 0

Introduction

Structure and Molecular Properties

EGR3 protein consists of 387 amino acids in humans and features a characteristic C2H2-type zinc-finger domain structure that facilitates DNA binding . These zinc fingers recognize and bind to specific DNA sequences in the promoter regions of target genes, enabling EGR3 to function as a transcriptional regulator.

The protein structure of EGR3 includes:

DomainFunctionCharacteristics
DNA-binding domainRecognition of target DNA sequencesThree C2H2-type zinc fingers
Activation domainRegulation of transcriptional activityLocated at N-terminal region
Inhibitory domainModulation of transcriptional activityInteracts with NAB proteins
Nuclear localization signalDirects protein to nucleusFacilitates nuclear import

EGR3 shares structural similarities with other EGR family members (EGR1, EGR2, and EGR4), particularly in the DNA-binding domain, which exhibits approximately 90% sequence homology among family members . Despite this similarity, EGR3 demonstrates distinct functions through its unique regulatory mechanisms and tissue-specific expression patterns.

Expression and Regulation

EGR3 expression is tightly regulated at multiple levels and can be induced by various stimuli in a tissue-specific manner. In the nervous system, EGR3 is rapidly regulated by neuronal activity . Studies have demonstrated that EGR3 mRNA is rapidly and transiently induced in neurons of the hippocampus and cortex following electroconvulsive seizure (ECS), with mRNA levels peaking approximately 2 hours after stimulation and remaining elevated for up to 8 hours .

Interestingly, EGR3 has been identified as a mechanosensitive transcription factor that responds to biomechanical forces. Research has shown that mechanical forces can up-regulate EGR3 expression in the developing zebrafish heart and in porcine valvular endothelial cells . This mechanosensitivity appears to be critical for cardiac valve morphogenesis and potentially for pathological aortic valve remodeling in humans.

The regulation of EGR3 expression involves several mechanisms:

  • Transcriptional regulation through binding of factors like NF-κB p65 to the EGR3 promoter

  • Activity-dependent induction in neurons via NMDA receptor activation

  • Mechanosensitive regulation in response to biomechanical forces

  • Autocrine activation through cytokine-mediated signaling pathways

Biological Functions

Neurological Functions

EGR3 plays crucial roles in neuronal development and function. Studies in mice have shown that EGR3 is essential for hippocampal long-term potentiation (LTP) and for hippocampal and amygdala-dependent learning and memory . EGR3-deficient mice exhibit abnormal LTP in CA1 neurons, profound impairments in context and cued-associative learning/memory, and severely impaired short-term and long-term object recognition memory .

One of the key mechanisms through which EGR3 influences neuronal function is by regulating brain-derived neurotrophic factor (BDNF) expression. Research has demonstrated that EGR3 is required for electroconvulsive seizure (ECS)-induced expression of BDNF in the hippocampus . In EGR3-deficient mice, ECS fails to induce a significant increase in BDNF expression compared to wild-type mice, which show a sixfold increase in BDNF expression following ECS .

Cardiovascular Functions

Recent research has identified EGR3 as a critical transcription factor in cardiac valve development. Studies show that EGR3 functions as a conserved biomechanical force transducer essential for cardiac valve formation . In zebrafish, EGR3-null organisms display a complete and highly penetrant loss of valve leaflets, leading to severe blood regurgitation .

Using tissue-specific loss-and-gain-of-function tools, researchers determined that during cardiac valve formation, EGR3 functions cell-autonomously in endothelial cells and identified one of its effectors, the nuclear receptor Nr4a2b . Further research found that mechanical forces up-regulate EGR3 expression in the developing zebrafish heart and in porcine valvular endothelial cells, as well as during human aortic valve remodeling .

Immunological Functions

EGR3 has emerged as a significant regulator of immune responses and inflammatory processes. Research has shown that approximately 35% of genes regulated by EGR3 are involved in immune responses and inflammatory processes, with about 15% crosstalking with the NF-κB signaling pathway .

In particular, EGR3 induces the expression of over 50 secreted cytokines, growth factors, and matrix remodeling factors . Two interleukins of great relevance to prostate cancer, IL6 and IL8, have been validated as direct EGR3 target genes . Both promoters contain EGR consensus binding sites and are pulled down in intact cells by EGR3 chromatin immunoprecipitation .

Furthermore, the EGR3-HDAC6-IL-27 axis has been identified as a mediator of allergic inflammation . This axis plays a crucial role in regulating cellular interactions during allergic responses.

Other Functions

Beyond its roles in neurological, cardiovascular, and immunological systems, EGR3 has been implicated in several other biological processes:

  • Muscle spindle morphogenesis - EGR3 has been established as crucial for the formation of muscle spindles

  • Cell cycle regulation - EGR3 regulates the expression of genes involved in the DNA damage response, including members of the GADD45 family (GADD45B, GADD45G)

  • Microtubule organization - Interestingly, EGR3 has been found to co-localize with the meiotic spindle and cytosolic microtubule organizing centers (MTOCs) in oocytes during meiotic maturation

Role in Disease

Neuropsychiatric Disorders

EGR3 has been implicated in various neuropsychiatric disorders, including schizophrenia, bipolar disorder, and depression . Multiple studies have associated EGR3 with risk for schizophrenia in Japanese, Korean, Han Chinese populations, and populations of European Descent . Moreover, EGR3 expression is decreased in the brains of patients with schizophrenia compared with controls .

Bioinformatics approaches have identified EGR3 as a central gene in a network of transcription factors and microRNAs implicated in schizophrenia risk, as well as a master regulator of genes differentially expressed in the brains of bipolar disorder patients in two independent cohorts .

The connection between EGR3 and neuropsychiatric disorders likely involves its role in regulating genes required for neuroplasticity and responses to environmental stimuli. It is hypothesized that dysfunction of EGR3 could disrupt the brain's normal neurobiological response to stress, contributing to increased risk for mental illnesses .

Cancer

EGR3 plays significant roles in cancer development and progression, particularly in prostate cancer. Research has shown that EGR3 is highly expressed in human prostate tumors compared with normal tissue . In prostate cancer, EGR3 regulates the expression of various cytokines and other secreted proteins, contributing to chronic inflammation, which plays a critical role in disease progression .

The role of EGR3 in cancer appears to be complex and potentially context-dependent. While it can promote inflammation and cancer progression in prostate cancer by upregulating IL6 and IL8 , its functions in other cancer types may differ based on tissue-specific factors and molecular contexts.

Cardiovascular Disorders

Recent research has implicated EGR3 in cardiovascular pathology. As a mechanosensitive transcription factor, EGR3 is involved in the response to biomechanical forces in the cardiovascular system . Studies have shown that EGR3 expression is increased during human aortic valve remodeling following left ventricular assist device (LVAD) placement, with nearly sixfold higher expression in LVAD patient valves compared with donor control valves .

This suggests that EGR3 may play a role in pathological cardiac remodeling in response to altered hemodynamic conditions. Understanding the mechanistic details of EGR3's involvement in cardiovascular disorders could potentially lead to novel therapeutic strategies for managing these conditions.

Molecular Interactions and Pathways

EGR3 functions within complex molecular networks, interacting with various proteins and regulating multiple signaling pathways. Protein interaction analysis reveals that EGR3 interacts with several key partners that influence its function:

Interaction PartnerInteraction ScoreFunction
EGR20.987E3 SUMO-protein ligase; fellow EGR family member
NAB20.964Transcriptional repressor for zinc finger transcription factors EGR1 and EGR2
FOSB0.956Interacts with Jun proteins enhancing DNA binding activity
NAB10.952Transcriptional repressor for zinc finger transcription factors EGR1 and EGR2
FOS0.941Forms complex with JUN/AP-1 transcription factor
CREBBPNot specifiedAcetylates histones and non-histone proteins

Data derived from STRING protein interaction database

Through these interactions, EGR3 influences multiple signaling pathways, including:

  • MAPK-ERK signaling pathway - EGR3 is regulated downstream of this pathway and serves as an effector molecule

  • NF-κB signaling pathway - Approximately 15% of genes regulated by EGR3 crosstalk with this pathway

  • BDNF signaling pathway - EGR3 regulates BDNF expression in the hippocampus

  • DNA damage response pathways - EGR3 regulates expression of genes involved in the DNA damage response

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